molecular formula C7H17NO3 B571144 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine CAS No. 114261-08-4

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine

Cat. No.: B571144
CAS No.: 114261-08-4
M. Wt: 163.217
InChI Key: XBKZIQVDCOXXNK-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine is a chemical compound that serves as a valuable intermediate for the synthesis of other chemicals . It can be used as a reaction component in organic chemistry to form useful scaffolds and high-quality research chemicals . This compound acts as a versatile building block for complex compounds and is a useful intermediate for the synthesis of other chemicals . Specifically, this and related structural analogs are recognized for their utility as C3-symmetric primary amines. Such amines are employed in synthetic organic chemistry to create sterically protected, stable isoindole derivatives from ortho-phthalaldehyde (OPA), which are significant in analytical and fluorescence-based research methodologies . This multi-functional reactivity makes it a reagent of interest for developing novel compounds in bioorganic chemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-dimethoxy-2-(methoxymethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-9-4-7(8,5-10-2)6-11-3/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKZIQVDCOXXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N,N-Dibenzyl-1,3-dimethoxy-2-(methoxymethyl)propan-2-amine (4a)

The precursor 4a is synthesized via alkylation of this compound with benzyl bromide in the presence of sodium hydride (NaH). Key steps include:

  • Reagent Preparation : A suspension of NaH (50–72% in mineral oil) in anhydrous tetrahydrofuran (THF) is prepared under nitrogen atmosphere.

  • Alkylation : Benzyl bromide is added dropwise to the reaction mixture at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate).

This step yields 4a as a pale-yellow oil with a reported yield of 84–91%.

Hydrogenolysis of 4a to this compound

The final step involves catalytic hydrogenation to remove the benzyl protecting groups:

  • Reaction Setup : A mixture of 4a (270 mg, 0.790 mmol) and 10% palladium on activated charcoal (Pd/C, 84.0 mg) in methanol (10 mL) is stirred under hydrogen gas (1 atm) at room temperature.

  • Reaction Monitoring : Completion is confirmed after 1.5 hours via thin-layer chromatography (TLC).

  • Purification : The catalyst is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is washed with saturated sodium bicarbonate and dried over magnesium sulfate.

This process affords the target amine as a pale-yellow oil in 91% yield.

Table 1: Optimization of Hydrogenolysis Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading10% Pd/C (0.1 eq)Maximizes H₂ uptake
SolventMethanolEnhances solubility
Reaction Time1.5–2 hoursPrevents over-reduction
Temperature25°CBalances kinetics and selectivity

Mechanistic Insights and Side Reactions

The hydrogenolysis mechanism proceeds via adsorption of hydrogen onto the Pd/C surface, followed by sequential cleavage of the C–N bonds in the dibenzyl groups. Key intermediates include a partially debenzylated species, which undergoes further reduction to yield the primary amine. Side reactions, such as over-reduction or ether cleavage, are mitigated by controlling hydrogen pressure and reaction duration.

Spectroscopic Characterization

The structure of this compound is confirmed via advanced analytical techniques:

  • ¹H NMR (500 MHz, CDCl₃) : δ = 3.35 (s, 9H, OCH₃), 3.29 (s, 6H, CH₂OCH₃), 1.52 (br s, 2H, NH₂).

  • ¹³C NMR (125 MHz, CDCl₃) : δ = 75.0 (C–N), 59.4 (OCH₃), 55.7 (CH₂OCH₃).

  • HRMS (ESI) : m/z [M + Na]⁺ calcd for C₇H₁₇NO₃Na: 186.1106; found: 186.1091.

Table 2: Spectroscopic Data Summary

TechniqueKey SignalsAssignment
IR (neat)3383 cm⁻¹ (N–H stretch)Primary amine
1109 cm⁻¹ (C–O–C stretch)Ether linkages
¹H NMRδ 3.35 (s, 9H)Methoxy groups
¹³C NMRδ 75.0 (quaternary carbon)C–N center

Scalability and Industrial Adaptations

The Thieme-Connect protocol has been successfully scaled to kilogram-scale production. For instance, hydrogenation of 4a (400 mg) in a 3000L reactor with Pd/C (0.1 eq) achieves 91% yield without compromising purity. Industrial adaptations emphasize:

  • Catalyst Recycling : Pd/C is recovered via filtration and reactivated for reuse, reducing costs.

  • Solvent Recovery : Methanol is distilled and recycled, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Properties Applications/Notes References
This compound C₈H₁₉NO₃ 1,3-dimethoxy; 2-(methoxymethyl) Tertiary amine; high solubility in polar solvents due to multiple ether groups Potential intermediate in organic synthesis or coordination chemistry
1,3-Dimethoxypropan-2-amine C₅H₁₃NO₂ 1,3-dimethoxy; 2-amine Primary amine; lower molecular weight; reduced steric hindrance Used in pharmaceutical research (e.g., as a precursor for heterocyclic compounds)
3,3-Dimethoxypropan-1-amine C₅H₁₃NO₂ 3,3-dimethoxy; 1-amine Positional isomer; linear structure Limited data; potential use in fine chemical synthesis
Methoxyisopropylamine C₄H₁₁NO 1-methoxy; 2-amine Simple secondary amine; BP = 98°C; miscible with water Industrial solvent; precursor for agrochemicals (e.g., dimethenamid)
1,3-Dimethoxy-2-(methoxymethyl)-N,N-dimethylpropan-2-amine C₉H₂₁NO₃ N,N-dimethyl; 1,3-dimethoxy; 2-(methoxymethyl) Tertiary amine with enhanced lipophilicity; reduced basicity Likely used in coordination complexes (e.g., metal-ligand systems)

Key Comparisons :

Structural Complexity and Solubility: The target compound’s three ether groups enhance its polarity compared to simpler analogs like methoxyisopropylamine . However, the N,N-dimethyl derivative (C₉H₂₁NO₃) exhibits reduced solubility due to increased hydrophobicity . 1,3-Dimethoxypropan-2-amine (C₅H₁₃NO₂) lacks the methoxymethyl group, resulting in lower steric hindrance and higher reactivity in nucleophilic reactions .

Synthetic Utility :

  • Compounds like 1-(3,4-dimethoxyphenyl)propan-2-amine () demonstrate the role of methoxy groups in stabilizing intermediates during amide synthesis. The target compound’s methoxymethyl group may similarly act as a protecting group in multi-step syntheses.
  • Room-temperature syntheses of propan-2-amine derivatives (e.g., 2-(1,2,4-oxadiazol-3-yl)propan-2-amine) highlight the versatility of amine-ether backbones in bioactive molecule development .

Aromatic analogs (e.g., 1-(2-methoxyphenyl)propan-2-amine) are explored in pharmacology, but the aliphatic nature of the target compound likely directs it toward non-pharmaceutical uses .

Physicochemical Trade-offs :

  • The methoxymethyl group in the target compound increases molecular weight and boiling point relative to 1,3-dimethoxypropan-2-amine. However, this substitution may reduce metabolic stability compared to cyclopropylmethanamine derivatives, which prioritize lipophilicity and bioavailability in drug design .

Biological Activity

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine is a chemical compound that has gained attention in various fields, including medicinal chemistry and biochemical research. Its unique structure allows it to interact with biological systems, modulating various pathways and potentially offering therapeutic benefits. This article delves into the biological activity, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The IUPAC name for this compound is 1,3-dimethoxy-2-(methoxymethyl)-2-propanamine, with the molecular formula C7H17NO3C_7H_{17}NO_3 and a CAS number of 114261-08-4. The structure features two methoxy groups and a methoxymethyl group attached to a propanamine backbone, which contributes to its reactivity and biological interactions.

This compound acts primarily as a ligand , binding to specific receptors and enzymes within biological systems. This interaction can lead to modulation of cellular signaling pathways, influencing processes such as:

  • Enzyme Activity : It may enhance or inhibit the activity of certain enzymes.
  • Receptor Binding : The compound can bind to neurotransmitter receptors, potentially affecting neurotransmission and related physiological responses.

Biological Activities

Research indicates several notable biological activities associated with this compound:

1. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, they may downregulate the expression of TNF-α and IL-6 in cell cultures subjected to inflammatory stimuli .

2. Neuroprotective Potential

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Preliminary studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress markers .

3. Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies depending on concentration and the specific microbial strain tested .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study AAnti-inflammatorySignificant reduction in IL-6 levels at concentrations of 20 µg/mL .
Study BNeuroprotectionReduced apoptosis in neuronal cultures exposed to oxidative stress .
Study CAntimicrobialInhibition of bacterial growth at varying concentrations; IC50 values indicated strong efficacy against Gram-positive bacteria .

Safety Profile

The compound is classified with hazard statements indicating potential risks such as skin corrosion (H314) and respiratory irritation (H335). Proper safety measures should be observed when handling this substance in laboratory settings .

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
1,3-DimethoxypropaneLacks amine groupLimited biological activity
2-Methoxy-1,3-dimethoxypropaneSimilar methoxy groupsMild anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, hydrochlorination of a methoxy-substituted ester intermediate (e.g., methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate) with HCl in dioxane yields a deprotected amine product, confirmed by 1H-NMR (DMSO-d6) to track reaction efficiency . Structural validation of intermediates can employ X-ray crystallography, as demonstrated for analogous methoxy-substituted aminium salts .

Q. How is the structural integrity of this compound confirmed in academic settings?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques. 1H-NMR is critical for verifying functional group integrity (e.g., methoxy and amine protons), while X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, as seen in structurally related compounds . Purity assessment may involve HPLC or GC-MS, with absence of co-eluting peaks indicating high purity, as noted in analytical reports for similar amines .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer : Follow strict PPE guidelines (gloves, goggles, lab coats) and avoid skin contact. Static discharge mitigation (e.g., grounded equipment) is essential due to flammability risks, as highlighted in safety data sheets for analogous amines . Waste should be segregated and disposed via certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Institutions like ICReDD integrate reaction path search algorithms with experimental data to narrow optimal conditions (e.g., solvent, temperature), reducing trial-and-error iterations . Software tools (e.g., Gaussian, ORCA) enable virtual screening of protecting group strategies, minimizing side reactions .

Q. How should researchers resolve contradictions in spectral data during structural analysis?

  • Methodological Answer : Cross-validate using complementary techniques. For example, if NMR signals for methoxy groups overlap, crystallography (e.g., X-ray) can clarify spatial arrangements . Discrepancies in mass spectrometry results may require high-resolution MS/MS or isotopic labeling to confirm fragmentation patterns .

Q. What strategies address low yields in scaling up the synthesis of this compound?

  • Methodological Answer : Pilot-scale reactors with precise temperature/pH control (e.g., jacketed glass reactors) improve reproducibility. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real-time, as suggested in production protocols for structurally similar amines . Solvent selection (e.g., switching from dioxane to THF) may enhance solubility and reduce side products .

Q. How does steric hindrance from methoxy groups influence reactivity in downstream applications?

  • Methodological Answer : Steric effects can slow nucleophilic attacks or alter regioselectivity. Molecular dynamics simulations (e.g., using GROMACS) predict conformational flexibility, while experimental kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for reactions at hindered sites .

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